molecular formula C12H28OSn B1240061 1-(Dibutylstannyl)butan-2-ol

1-(Dibutylstannyl)butan-2-ol

Cat. No. B1240061
M. Wt: 307.1 g/mol
InChI Key: IPGXTLBBSOMERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dibutylstannyl)butan-2-ol is a 1-stannylbutan-2-ol carrying two butyl groups on the tin atom. It derives from a hydride of a tributylstannane.

Scientific Research Applications

Swelling of Polymer Networks

1-(Dibutylstannyl)butan-2-ol is closely related to butan-1-ol, which has been studied for its unusual swelling properties in crosslinked polymer networks. These networks, when exposed to different primary alcohols, demonstrate varying degrees of swelling. This has implications for the development of materials with specific swelling properties for industrial applications (Bedjaoui et al., 2020).

Liquid-Liquid Equilibria in Organic Solvents

The study of 2,3-butanediol, which is similar to 1-(Dibutylstannyl)butan-2-ol, in combination with butan-1-ol and other solvents, reveals significant insights into liquid-liquid equilibria. This knowledge is essential in industrial chemical processes, where solvent effectiveness and selectivity are critical (Sharma et al., 1994).

Stereoselective Synthesis

In the field of medicinal chemistry, the stereoselective formation of olefins from butan-1-ols, similar to 1-(Dibutylstannyl)butan-2-ol, is an important area of research. This approach is utilized in the synthesis of drugs like tamoxifen, highlighting its significance in the development of pharmaceuticals (Mccague, 1987).

Reactions with Thionyl Chloride

The study of primary alcohols like butan-1-ol's reactions with thionyl chloride offers insights into the synthesis of alkyl chlorides. Understanding these reactions is crucial for the development of various chemical intermediates and products (Hudson & Riga de Spinoza, 1976).

Solution Thermodynamics

Investigations into the solution enthalpies of hydroxylic compounds, including butan-1-ol, are important for understanding solute-solvent interactions. This has implications in fields ranging from pharmaceuticals to materials science (Reis et al., 2012).

Catalytic Properties in Dehydration

The study of butan-1-ol's dehydration over various catalysts is significant in understanding and improving catalytic processes, which are central to many industrial chemical reactions (Delsarte et al., 2006).

properties

Molecular Formula

C12H28OSn

Molecular Weight

307.1 g/mol

IUPAC Name

1-dibutylstannylbutan-2-ol

InChI

InChI=1S/C4H9O.2C4H9.Sn.H/c1-3-4(2)5;2*1-3-4-2;;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;;

InChI Key

IPGXTLBBSOMERK-UHFFFAOYSA-N

SMILES

CCCC[SnH](CCCC)CC(CC)O

Canonical SMILES

CCCC[SnH](CCCC)CC(CC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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